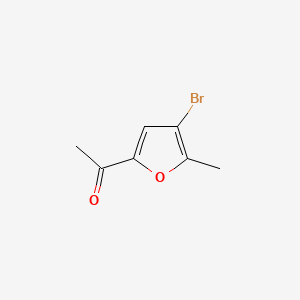
2-Chloro-3-methylpyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylpyridin-4-OL is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridin-4-OL can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes with high yields. For example, the condensation of specific precursors with ammonium acetate and acetic acid as catalysts, followed by chlorination and hydrolysis, has been reported to be an efficient method .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Substitution: Pentafluoropyridine or pentachloropyridine in the presence of bases like potassium carbonate in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with pentafluoropyridine can yield tetrafluoropyridinyl derivatives .
Applications De Recherche Scientifique
2-Chloro-3-methylpyridin-4-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-3-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
2-chloro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) |
Clé InChI |
RBIPHMILNCKWBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=CC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)


![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)



![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)

